MFCD18318329
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Overview
Description
MFCD18318329 is a chemical compound with unique properties and applications in various fields of science and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18318329 involves several steps, including the preparation of intermediate compounds and the final product. The synthetic route typically includes:
Initial Preparation: The starting materials are subjected to a series of reactions, including condensation and cyclization, to form intermediate compounds.
Intermediate Reactions: These intermediates undergo further chemical transformations, such as oxidation or reduction, to achieve the desired structure.
Final Synthesis: The final product is obtained through purification processes, including recrystallization and chromatography, to ensure high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and efficiency. This involves:
Large-Scale Reactors: Utilizing large reactors to handle bulk quantities of starting materials and intermediates.
Automated Processes: Implementing automated systems for precise control of reaction parameters, such as temperature, pressure, and reaction time.
Quality Control: Employing rigorous quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
MFCD18318329 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and chromium trioxide are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and hydrogen gas are used for reduction reactions.
Substitution Reactions: Halogenating agents, nucleophiles, and electrophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with distinct chemical and physical properties.
Scientific Research Applications
MFCD18318329 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, catalysis, and material science.
Biology: Employed in biochemical assays, enzyme studies, and cellular research.
Medicine: Investigated for its potential therapeutic effects and as a drug precursor.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism by which MFCD18318329 exerts its effects involves interactions with specific molecular targets and pathways. These include:
Molecular Targets: The compound binds to specific enzymes, receptors, or proteins, modulating their activity.
Pathways: It influences various biochemical pathways, leading to changes in cellular processes and physiological responses.
Properties
IUPAC Name |
2-chloro-5-(2-chloro-4-ethoxyphenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO3/c1-2-20-8-3-4-9(12(15)5-8)11-7-17-13(16)6-10(11)14(18)19/h3-7H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJHEKANBXTDJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CN=C(C=C2C(=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60688207 |
Source
|
Record name | 2-Chloro-5-(2-chloro-4-ethoxyphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60688207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261937-06-7 |
Source
|
Record name | 2-Chloro-5-(2-chloro-4-ethoxyphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60688207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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